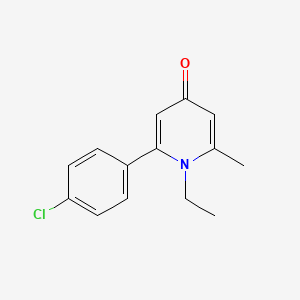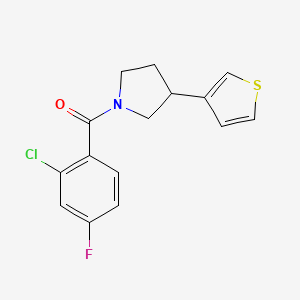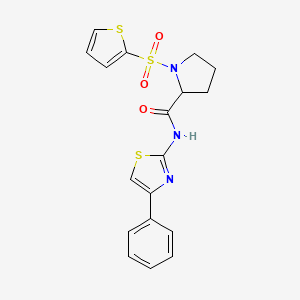
1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
There are several methods to synthesize compounds related to 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid. For example, novel organotin (IV) complexes derived from 4-fluorophenyl-selenoacetic acid were synthesized . Another method involves a multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis
The molecular structure of a related compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was successfully synthesized and crystallized in the monoclinic system .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates .Physical And Chemical Properties Analysis
4-Fluorophenylboronic acid has a molecular weight of 139.92 g/mol . Another related compound, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid, has a molecular weight of 223.20 g/mol .Scientific Research Applications
Medicine: Antiviral and Antimicrobial Applications
This compound has shown promise in the medical field due to its potential antiviral and antimicrobial properties. Derivatives of 1,2,4-triazole have been investigated for their efficacy against a broad range of viruses and bacteria. The presence of the fluorophenyl group may enhance the compound’s ability to interact with biological targets, potentially leading to the development of new treatments for infectious diseases .
Agriculture: Plant Protection and Growth Regulation
In agriculture, triazole derivatives are explored for their role in plant protection and growth regulation. They may serve as precursors for compounds that can control plant diseases or regulate growth, contributing to increased crop yields and better food security .
Material Science: Polymer Chemistry
The fluorophenyl group in this compound could be utilized in polymer chemistry to create materials with specific properties, such as increased resistance to degradation or improved mechanical strength. This can have applications in creating more durable and sustainable materials .
Environmental Science: Pollution Mitigation
Compounds like 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid could be used in environmental science to develop agents that mitigate pollution. For example, they might be involved in processes that break down harmful chemicals or absorb pollutants from the environment .
Analytical Chemistry: Chemical Sensors
In analytical chemistry, the compound’s derivatives could be part of chemical sensors. These sensors might detect specific substances or changes in the environment, which is crucial for monitoring pollutants, toxins, or other important chemical compounds .
Biochemistry: Enzyme Inhibition
The compound’s structure suggests it could act as an enzyme inhibitor, providing a tool for studying biochemical pathways or developing new medications. By inhibiting specific enzymes, researchers can better understand disease mechanisms or control biochemical processes .
Pharmaceutical Development: Drug Design
The unique structure of this compound makes it a candidate for drug design, where it could be used to create new drugs with improved efficacy and reduced side effects. Its ability to bind to various receptors and enzymes can be harnessed to treat a range of conditions .
Neutron Capture Therapy: Cancer Treatment
Lastly, the boron-containing derivatives of this compound could be explored for their potential use in neutron capture therapy, a type of cancer treatment. This application takes advantage of the compound’s ability to capture neutrons and release energy, which can destroy cancer cells .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity .
Mode of Action
It is known that the 1,2,4-triazole ring is a crucial component in many bioactive compounds and can bind with high affinity to multiple receptors . This suggests that 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Compounds containing the 1,2,4-triazole ring are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Fluorination is known to increase the lipophilicity and metabolic stability of organic molecules, which could potentially improve the bioavailability of 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid .
Result of Action
Given the known biological activities of compounds containing the 1,2,4-triazole ring, it is likely that 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid could have significant effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPBBOUTYAFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2601458.png)
![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2601459.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)
![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)


![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)

![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)
![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)

